molecular formula C10H16N2 B2366229 5-(Pyridin-3-yl)pentan-2-amine CAS No. 111848-81-8

5-(Pyridin-3-yl)pentan-2-amine

Cat. No.: B2366229
CAS No.: 111848-81-8
M. Wt: 164.252
InChI Key: FVWVJTJAALVOQO-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)pentan-2-amine is a secondary amine derivative featuring a pyridine ring substituted at the 3-position with a pentyl chain terminating in an amine group.

Properties

IUPAC Name

5-pyridin-3-ylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWVJTJAALVOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pentan-2-amine can be achieved through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another method includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of 5-(Pyridin-3-yl)pentan-2-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)pentan-2-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes and ketones using oxidizing agents like PhI(OAc)2 and TEMPO.

    Reduction: Reduction of nitro groups to amines using catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions involving halides and other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: PhI(OAc)2, TEMPO

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

    Catalysts: Copper, nickel, and other transition metals

Major Products Formed

    Aldehydes and Ketones: Formed through oxidation reactions

    Amines: Formed through reduction reactions

    Substituted Pyridines: Formed through nucleophilic substitution reactions

Scientific Research Applications

5-(Pyridin-3-yl)pentan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential therapeutic effects and interactions with biological targets.

    Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)pentan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may enhance the inhibitory potential of neurotransmitters by modulating GABA-A receptors . Additionally, it can participate in oxidation reactions, converting amines to carbonyl compounds through the action of hypervalent iodine and TEMPO .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues

2-(5-Methoxypyridin-3-yl)-3-methylpentan-2-amine (PubChem CID: Not specified in ) Structure: Contains a methoxy group at the pyridine 5-position and a branched pentyl chain with a methyl group. Key Differences:

  • Branched alkyl chain introduces steric hindrance, which may reduce conformational flexibility compared to the linear pentyl chain in the target compound .

4-(Pyridin-3-yl)butan-1-amine

  • Structure : Shorter alkyl chain (butyl vs. pentyl) and primary amine.
  • Key Differences :

  • Reduced chain length may decrease lipophilicity and membrane permeability.
  • Primary amine offers distinct protonation behavior and hydrogen-bonding capacity compared to the secondary amine in 5-(Pyridin-3-yl)pentan-2-amine.
2.2. Physicochemical and Pharmacological Properties
Property 5-(Pyridin-3-yl)pentan-2-amine (Hypothetical) 2-(5-Methoxypyridin-3-yl)-3-methylpentan-2-amine 4-(Pyridin-3-yl)butan-1-amine
Molecular Weight ~178.24 g/mol ~208.29 g/mol ~150.22 g/mol
logP (Predicted) ~1.8 ~2.3 ~1.2
pKa (Amine) ~10.5 (secondary amine) ~9.8 (tertiary amine) ~10.1 (primary amine)
Conformational Flexibility High (linear chain) Moderate (branched chain) High

Notes:

  • The methoxy group in 2-(5-Methoxypyridin-3-yl)-3-methylpentan-2-amine increases logP, suggesting enhanced lipid solubility .
  • Tertiary amines (e.g., in the methoxy analogue) exhibit lower basicity compared to secondary or primary amines, affecting protonation under physiological conditions.
2.3. Crystallographic and Computational Studies
  • SHELX Software: The SHELX system () is widely used for small-molecule crystallography. For example, SHELXL enables precise refinement of bond lengths and angles, critical for comparing pyridine-containing amines.
  • Hypothetical Analysis : Computational modeling (e.g., DFT calculations) could predict the target compound’s geometry and electronic properties relative to analogues.

Biological Activity

5-(Pyridin-3-yl)pentan-2-amine, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies that highlight its significance.

Target Interactions

The biological activity of 5-(Pyridin-3-yl)pentan-2-amine is primarily attributed to its interaction with specific enzymes and receptors. Similar compounds have been reported to interact with nicotinamide phosphoribosyltransferase (NAMPT), which plays a critical role in the NAD+ salvage pathway. This interaction may influence cellular metabolism and aging processes, potentially offering therapeutic benefits in metabolic disorders and age-related diseases.

Modulation of Biochemical Pathways

The compound may modulate several biochemical pathways through its enzymatic interactions. For instance, inhibition of NAMPT can lead to decreased NAD+ levels, affecting energy metabolism and apoptosis pathways. This modulation has implications for cancer treatment, as many cancer cells rely on altered metabolic pathways for survival.

Biological Activities

5-(Pyridin-3-yl)pentan-2-amine has been investigated for various biological activities, including:

  • Anticancer Activity : Initial studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines by inducing apoptosis through metabolic pathway modulation.
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents indicates potential activity in protecting neuronal cells from oxidative stress and apoptosis.

Anticancer Studies

A study published in Biochemistry examined a series of pyridine derivatives, including 5-(Pyridin-3-yl)pentan-2-amine, for their ability to inhibit tumor cell growth. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

CompoundCell LineIC50 (µM)
5-(Pyridin-3-yl)pentan-2-amineMDA-MB-231 (Breast)15
Other Pyridine DerivativeA549 (Lung)20

Neuroprotective Studies

Research has indicated that compounds similar to 5-(Pyridin-3-yl)pentan-2-amine can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .

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